molecular formula C9H12N4O B1432138 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate CAS No. 1609406-60-1

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

Cat. No.: B1432138
CAS No.: 1609406-60-1
M. Wt: 192.22 g/mol
InChI Key: WNNZJFVNICBRSG-UHFFFAOYSA-N
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Description

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with aniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products Formed

    Oxidation: Oxidized triazole derivatives

    Reduction: Reduced triazole derivatives

    Substitution: Halogenated or nitrated triazole derivatives

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to antimicrobial or anticancer effects . The aniline moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar biological activities.

    5-Methyl-1H-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate.

    3-(4-Methyl-1H-1,2,4-triazol-3-yl)aniline: A structural isomer with potential differences in biological activity.

Uniqueness

This compound is unique due to the presence of both a triazole ring and an aniline moiety, which confer distinct chemical and biological properties. The methyl substitution on the triazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNZJFVNICBRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-60-1
Record name Benzenamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
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3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate
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